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A Guide to Harnessing Lewis Base-Boryl Radicals for the Synthesis of N-Heterocycles

This technical guide, designed for researchers, medicinal chemists, and professionals in drug
development, provides a comprehensive overview of the application of Lewis base-borane
complexes in the transformation of unsaturated thioamides. It clarifies the distinct roles of 4-
Dimethylaminopyridine-borane (DMAP-BH3) and N-Heterocyclic Carbene-borane (NHC-BH3)
complexes, offering detailed mechanistic insights and field-proven protocols for their application
in reduction and annulation reactions, respectively.

Core Concept: A Dichotomy in Reactivity

The transformation of thioamides using Lewis base-borane complexes is a powerful strategy in
modern organic synthesis. However, the choice of the Lewis base appended to the borane core
dictates the reaction pathway. A common misconception is the role of DMAP-BH3 in annulation
reactions. As established by Wang and co-workers, the reactivity is bifurcated:

e Annulation Pathway: Utilizes an N-Heterocyclic Carbene-Borane (NHC-BH3) complex with a
sterically hindered thiol (PhsCSH) to initiate a radical cascade, leading to the formation of N-
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heterocyclic and carbocyclic skeletons.[1]

e Reduction Pathway: Employs 4-Dimethylaminopyridine-Borane (DMAP-BH3) with a less
hindered thiol (PhSH) to achieve a desulfurizative reduction, converting the thioamide
functional group into an amine.[1]

This guide will focus primarily on the annulation pathway, which is of significant interest for the
construction of complex molecular architectures, while also providing the protocol for the
complementary reduction reaction.

4 Lewis Base-Borane Mediated Thioamide Transformations )
NHC-BH3 DMAP-BH3
PhsCSH (bulky thiol) Unsaturated Thioamide PhSH (simple thiol)
Radical Initiator Radical Initiator
Enables Cyclization Promotes Reduction
Annulation Reduction
N-Heterocycle / Carbocycle
G J

Click to download full resolution via product page

Figure 1. Divergent reactivity of unsaturated thioamides based on the choice of Lewis base-
borane and thiol catalyst.

Part 1: Annulation of Unsaturated Thioamides with
NHC-BHs
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The construction of cyclic structures via radical annulation is a cornerstone of synthetic
chemistry. The use of N-Heterocyclic Carbene-boryl radicals provides a metal-free and efficient
alternative to traditional methods that often rely on toxic reagents like organotin hydrides.[1]

Mechanistic Insights: The Radical Cascade

The annulation proceeds via a radical chain mechanism. The choice of a sterically bulky thiol,
triphenylmethanethiol (PhsCSH), is crucial. Its steric hindrance disfavors a direct reduction
pathway and instead facilitates the desired cyclization cascade by acting as a polarity reversal
catalyst.[1]

The key steps are as follows:

e Initiation: A radical initiator (e.g., AIBN or TBHN) abstracts a hydrogen atom from the NHC-
BHs complex to generate the nucleophilic NHC-boryl radical.

e Propagation Step | - Addition: The NHC-boryl radical adds to the electrophilic carbon of the
thioamide's C=S bond, forming an a-thioaminoalkyl radical intermediate.

» Propagation Step Il - Cyclization: This radical undergoes an intramolecular cyclization onto
the tethered unsaturated moiety (alkene or alkyne). This step is regioselective, typically
favoring the formation of five- or six-membered rings.

e Propagation Step Ill - Hydrogen Atom Transfer: The newly formed cyclic radical abstracts a
hydrogen atom from the thiol catalyst (PhsCSH) to yield the final annulated product and a
thiyl radical (PhsCSe).

o Chain Transfer: The thiyl radical abstracts a hydrogen atom from another molecule of NHC-
BHs, regenerating the NHC-boryl radical and propagating the chain.
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Figure 2. Proposed mechanism for the NHC-boryl radical-mediated annulation of unsaturated
thioamides.

Experimental Protocols

A. General Protocol for Annulation of Unsaturated Thioamides

This protocol is adapted from the procedure reported by Wang et al.[1]
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1. Add unsaturated thioamide (1.0 eq.),
NHC-BHs (2.0 eq.), PhsCSH (1.5 eq.),
and solvent (e.g., 1,4-dioxane) to a
Schlenk tube.

:

2. Add radical initiator (e.g., TBHN, 0.5 eq.).

:

3. Seal the tube and heat at 110 °C
for the specified time (e.g., 24 h).

:

4. Cool to room temperature and
concentrate under reduced pressure.

:

5. Purify the residue by flash column
chromatography on silica gel.

Isolated Product
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Figure 3. Experimental workflow for the radical annulation reaction.

Materials:

e Unsaturated thioamide (starting material)

e N-Heterocyclic Carbene-Borane complex (e.g., 1,3-dimethylimidazol-2-ylidene-borane)
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» Triphenylmethanethiol (PhsCSH)

» Radical Initiator (e.g., di-tert-butyl hyponitrite - TBHN)

e Anhydrous solvent (e.g., 1,4-dioxane)

e Schlenk tube or other sealable reaction vessel

» Standard laboratory glassware for workup and purification

« Silica gel for column chromatography

Procedure:

o Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the
unsaturated thioamide (0.2 mmol, 1.0 equiv), NHC-borane complex (0.4 mmol, 2.0 equiv),
and triphenylmethanethiol (0.3 mmol, 1.5 equiv).

e Solvent and Initiator Addition: Evacuate and backfill the tube with an inert atmosphere (e.g.,
Argon). Add anhydrous 1,4-dioxane (2.0 mL) via syringe, followed by the radical initiator
TBHN (0.1 mmol, 0.5 equiv).

e Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir
the reaction mixture for 24 hours.

o Workup: After 24 hours, remove the reaction from the oil bath and allow it to cool to room
temperature. Transfer the mixture to a round-bottom flask and remove the solvent under
reduced pressure.

 Purification: The crude residue is then purified by flash column chromatography on silica gel
using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired
annulated product.

B. Protocol for Synthesis of a Representative Unsaturated Thioamide

Unsaturated thioamides can be readily prepared from the corresponding amides using
Lawesson's reagent.[2]
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e Setup: To a solution of the unsaturated amide (1.0 equiv) in anhydrous toluene, add
Lawesson's reagent (0.5-0.6 equiv).

e Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The
reaction is typically complete within 2-4 hours.

o Workup: Cool the reaction mixture to room temperature. Filter off any solids and wash the
filtrate with saturated aqueous NaHCOs solution, followed by brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. The crude thioamide can be purified by recrystallization or flash column
chromatography.

C. Protocol for Synthesis of an NHC-Borane Complex

NHC-borane complexes are accessible via several routes, including the reaction of a free N-
heterocyclic carbene with a borane source like BHs-THF or through a Lewis base exchange
reaction.[3]

e Setup: Suspend the corresponding imidazolium salt (1.0 equiv) in anhydrous THF at -78 °C
under an inert atmosphere.

o Deprotonation: Add a strong base such as NaHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir
the mixture for 1 hour at -78 °C, then allow it to warm to room temperature.

e Borane Addition: Add a stable amine-borane complex, such as trimethylamine-borane (1.1
equiv).

o Reaction: Reflux the resulting solution overnight.

» Workup and Purification: After cooling, concentrate the mixture in vacuo and purify the crude
product by flash chromatography to yield the stable NHC-borane complex.[3]

Data Presentation: Substrate Scope

The NHC-BHs mediated annulation demonstrates good functional group tolerance and can be
applied to a variety of unsaturated thioamides to construct diverse heterocyclic systems.
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Entry Substrate Product Yield (%)

1,3-diphenyl-2,3,3a,4-
N-allyl-N-

1 ) ) tetrahydropyrrolo[1,2- 75
phenylthiobenzamide o
ajquinoline

N-(cyclohex-2-en-1- _
Fused tetracyclic
2 yI)-N- o o 68
) ) quinoline derivative
phenylthiobenzamide

N-phenyl-N-(prop-2- 1,3-diphenyl-4H-

yn-1-yl)thiobenzamide  pyrrolo[1,2-a]quinoline

2-phenyl-2,3,4,5-
N-(but-3-en-1-yl)-N-
4 ) ) tetrahydro-1H- 65
phenylthiobenzamide )
benzo[blazepine

) 1,3,4-triphenyl-
N-cinnamyl-N-

5 ) ) 1,2,3,4- 58
phenylthiobenzamide o
tetrahydroquinoline

Data adapted from Yu, Y.-J., et al., Org. Lett. 2018, 20 (1), 24-27.[1] The yields are for the
isolated products.

Part 2: Desulfurizative Reduction of Thioamides
with DMAP-BH:s

While not an annulation reagent, DMAP-BHs is a highly effective precursor for the
desulfurizative reduction of thioamides to their corresponding amines. This transformation
provides a complementary tool for manipulating thioamide-containing molecules.

Mechanism and Protocol

The reduction also proceeds via a radical mechanism, but the key difference lies in the thiol co-
catalyst. The less hindered benzenethiol (PhSH) efficiently traps the intermediate a-
thioaminoalkyl radical via hydrogen atom transfer before any intramolecular cyclization can
occur. This leads to an intermediate that eliminates a sulfur-containing species, and
subsequent reduction of the resulting imine affords the amine product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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